molecular formula C19H17N5O4 B2823512 (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide CAS No. 391892-86-7

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide

Cat. No. B2823512
CAS RN: 391892-86-7
M. Wt: 379.376
InChI Key: MZJXRXRLUYGKPF-LSHDLFTRSA-N
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Description

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

The compound's derivatives have been explored for their potential as hypoxia-selective cytotoxins. Research conducted by Palmer et al. (1996) demonstrated that regioisomers of a novel hypoxia-selective cytotoxin showed significant cytotoxicity under hypoxic conditions, which is a characteristic environment of solid tumors. These derivatives exhibit hypoxic selectivity, potentially offering a therapeutic advantage by targeting tumor cells while sparing healthy tissue (Palmer et al., 1996).

Antimicrobial Applications

The compound's structural analogs have demonstrated promising antimicrobial activities. Desai et al. (2013) synthesized fluorobenzamide derivatives containing thiazole and thiazolidine, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom was noted to enhance antimicrobial activity, indicating the potential utility of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Synthesis of Cocrystals

The compound's framework has been utilized in the design of ternary cocrystals, as demonstrated by Tothadi and Desiraju (2013). Through a graded selection of hydrogen bonds and halogen bonds, ternary cocrystals were isolated, showcasing the compound's role in facilitating specific molecular interactions. This application underscores its relevance in materials science, particularly in the development of novel cocrystalline materials with desired properties (Tothadi & Desiraju, 2013).

Nonlinear Optical Properties

The nonlinear optical properties of hydrazones, potentially including derivatives of the target compound, were investigated by Naseema et al. (2010). These studies highlight the compound's relevance in optical device applications, such as optical limiters and switches, due to their effective optical power limiting behavior at specific wavelengths (Naseema et al., 2010).

Antitubercular Activity

Novel nitrobenzamide derivatives, likely structurally related to the target compound, have shown considerable in vitro antitubercular activity. Wang et al. (2019) designed and synthesized a series of these derivatives, with some displaying excellent MIC values, indicating their potential as antitubercular agents. This suggests the compound's utility in the development of new treatments for tuberculosis (Wang et al., 2019).

properties

IUPAC Name

N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-12-6-7-13(8-17(12)24(27)28)19(26)21-11-18(25)23-22-10-14-9-20-16-5-3-2-4-15(14)16/h2-10,20H,11H2,1H3,(H,21,26)(H,23,25)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJXRXRLUYGKPF-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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